3-Phenylcinnoline
Overview
Description
3-Phenylcinnoline is an organic compound with the molecular formula C14H10N2 It belongs to the cinnoline family, which is a class of nitrogen-containing heterocyclic compounds The structure of this compound consists of a cinnoline core with a phenyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylcinnoline can be synthesized through several methods. One common approach involves the cyclization of arylhydrazones or arylhydrazines. For example, the reaction of 2-nitrobenzyl alcohol with benzylamine can lead to the formation of this compound via an intramolecular redox cyclization reaction . This method involves the formation of intermediate compounds such as 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde, followed by cyclization and aromatization.
Industrial Production Methods: Industrial production of this compound typically involves the use of arenediazonium salts, arylhydrazones, and arylhydrazines as precursors. These methods are scalable and can produce the compound in significant quantities. The reaction conditions often include the use of catalysts such as copper or rhodium to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups onto the cinnoline ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline-3-carboxylic acid derivatives, while reduction can produce dihydrocinnoline derivatives .
Scientific Research Applications
3-Phenylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have shown potential as inhibitors of various enzymes and receptors, making them useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-Phenylcinnoline and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit the activity of enzymes like tyrosine kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Cinnoline: The parent compound of the cinnoline family, lacking the phenyl group at the third position.
4-Phenylcinnoline: Similar to 3-Phenylcinnoline but with the phenyl group attached at the fourth position.
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different chemical properties.
Uniqueness: this compound is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and biological activity. Compared to other cinnoline derivatives, this compound exhibits distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-phenylcinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMVVYEUXGKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073391 | |
Record name | Cinnoline, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10604-22-5 | |
Record name | 3-Phenylcinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10604-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnoline, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnoline, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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